Heptadecenoic Acid

説明

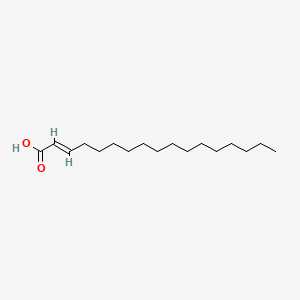

Structure

3D Structure

特性

IUPAC Name |

(Z)-heptadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h7-8H,2-6,9-16H2,1H3,(H,18,19)/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDTXICBNEOEPAZ-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801020803 | |

| Record name | (10Z)-10-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29743-97-3 | |

| Record name | cis-10-Heptadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29743-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptadecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10Z)-10-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801020803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (10Z)-heptadec-10-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTADECENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8A6DO053E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10Z-Heptadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0060038 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biological Distribution of 2 Heptadecenoic Acid

Identification in Plant Lipids

Plant lipids, essential for energy storage, structural integrity, and signaling, are a complex matrix of different fatty acids. ebsco.com Within this diversity, 2-Heptadecenoic acid has been identified as a constituent in specific plant sources, notably in seed oils and certain herbal species.

Research into the fatty acid composition of various seed oils has led to the identification of 2-Heptadecenoic acid. While not a ubiquitous component, its presence is a notable characteristic of certain plant families.

Minor amounts of C17:1 cis-10-heptadecenoic acid have been detected in the seed oil of the Portia tree (Thespesia populnea). atamankimya.comwikipedia.org This odd-chain fatty acid co-occurs with other fatty acids, with linoleic acid being the primary component. researchgate.net Similarly, traces of 10-heptadecenoic acid have been identified in cottonseed oil (Gossypium hirsutum). researchgate.net In the seed oils of Tilia species (lime or linden trees), 8-heptadecenoic acid has been detected as a product of α-oxidation. researchgate.net

Below is an interactive data table summarizing the fatty acid composition of selected seed oils where 2-Heptadecenoic acid has been identified.

| Plant Species | Common Name | Fatty Acid | Concentration (%) |

| Thespesia populnea | Portia Tree | cis-10-Heptadecenoic acid | < 1% |

| Gossypium hirsutum | Upland Cotton | 10-Heptadecenoic acid | Minor amounts |

| Tilia tomentosa | Silver Linden | 8-Heptadecenoic acid | 1.3 - 2.3% (combined with 8,11-heptadecadienoic acid) |

The analysis of lipid extracts from various medicinal and herbaceous plants has also revealed the presence of 2-Heptadecenoic acid. In a study of the aerial parts of Mercurialis annua L. (annual mercury), cis-10-heptadecenoic acid was identified as one of the minor fatty acids. bibliotekanauki.pl The major fatty acids in this plant were α-linolenic acid, heptadecanoic acid, and palmitic acid. bibliotekanauki.pl

Furthermore, fatty acid profiling of three medicinal herbs from the Panax species (P. ginseng, P. notoginseng, and P. quinquefolius) identified heptadecanoic acid as a key differentiator among the species. nih.gov While the focus was on the saturated form, the study highlights the importance of odd-chain fatty acids in the chemical profile of these herbs. Another study on herbal antidiabetic collections also reported the presence of margaric (heptadecanoic) acid. pensoft.net

The table below details the fatty acid profile of Mercurialis annua L..

| Plant Species | Common Name | Major Fatty Acids | Minor Fatty Acids (including 2-Heptadecenoic acid isomer) |

| Mercurialis annua L. | Annual Mercury | α-linolenic acid (20.3%), heptadecanoic acid (12.8%), palmitic acid (11.9%) | cis-10-heptadecenoic acid (1.38%) |

Seed Oil Constituents

Presence in Marine Organisms

The marine environment, particularly sponges, is a rich source of unique and structurally diverse fatty acids. Among these are various isomers of 2-Heptadecenoic acid and its derivatives, which are often found as components of the organisms' phospholipids (B1166683).

A variety of marine sponges have been found to biosynthesize unusual α-methoxylated fatty acids, including derivatives of heptadecenoic acid. nih.gov For instance, (6Z)-2-methoxy-6-heptadecenoic acid was identified for the first time in the phospholipids of the Caribbean sponge Spheciospongia cuspidifera. researchgate.net This discovery expanded the known occurrence of Δ6 2-methoxylated fatty acids to C17 chain lengths. researchgate.net

The sponge Calyx podatypa is another source of these compounds, containing (±)-2-methoxy-6Z-heptadecenoic acid. nih.gov Other sponges known to produce α-methoxylated fatty acids include Tropsentia roquensis and Higginsia tethyoides. nih.gov In the sponge Verongia aerophoba, ∆9-heptadecenoic acid has been identified. ulpgc.es More recently, the novel fatty acid (Z)-16-methyl-11-heptadecenoic acid was identified in the phospholipids of the Colombian Caribbean sponge Dragmaxia undata. nih.gov

The following table lists the marine sponges and the specific 2-Heptadecenoic acid compounds identified within them.

| Sponge Species | Compound |

| Spheciospongia cuspidifera | (6Z)-2-methoxy-6-heptadecenoic acid |

| Calyx podatypa | (±)-2-methoxy-6Z-heptadecenoic acid |

| Verongia aerophoba | ∆9-heptadecenoic acid |

| Dragmaxia undata | (Z)-16-methyl-11-heptadecenoic acid |

| Tropsentia roquensis | α-methoxylated fatty acids |

| Higginsia tethyoides | α-methoxylated fatty acids |

Microbial Production and Metabolites

Microorganisms, particularly yeasts, are known for their ability to produce a wide array of fatty acids. Recent research has focused on both the natural occurrence and the engineered production of odd-chain fatty acids like 2-Heptadecenoic acid in these microbes.

Fatty acid analysis of various yeasts isolated from foods has shown the presence of this compound (C17:1). nih.gov A study involving 178 yeast isolates, including species of Saccharomyces, Rhodotorula, and Candida, identified C17:1 as part of their lipid profiles, which could be used for species identification. nih.gov

The oleaginous yeast Yarrowia lipolytica has been a particular focus for the production of odd-chain fatty acids. mdpi.commdpi.com Through genetic engineering and optimization of fermentation conditions, strains of Y. lipolytica have been developed to produce significant quantities of cis-9-heptadecenoic acid. mdpi.commdpi.com The production of this specific isomer is dependent on factors such as the concentration of precursors like sodium propionate (B1217596) in the culture medium. mdpi.com The synthesis of cis-10-Heptadecenoic acid has also been studied in recombinant Saccharomyces cerevisiae. medchemexpress.com

The table below summarizes the yeast species in which 2-Heptadecenoic acid has been identified or produced.

| Yeast Species | Context | Specific Isomer/Compound |

| Saccharomyces cerevisiae | Food Isolate / Recombinant | This compound (C17:1) / cis-10-Heptadecenoic acid |

| Rhodotorula mucilaginosa | Food Isolate | This compound (C17:1) |

| Candida kefyr | Food Isolate | This compound (C17:1) |

| Candida krusei | Food Isolate | This compound (C17:1) |

| Candida lusitaniae | Food Isolate | This compound (C17:1) |

| Yarrowia lipolytica | Engineered Production | cis-9-heptadecenoic acid |

Microalgae

Microalgae are known to produce a diverse array of fatty acids. However, studies on the fatty acid composition of various microalgal species have not identified 2-Heptadecenoic acid. Instead, research has pointed to the presence of other isomers. For instance, cis-10-Heptadecenoic acid has been reported as a component of the fatty acid profile in some microalgae. Furthermore, some microalgae are known to synthesize heptadecene, a hydrocarbon likely formed through the decarboxylation of C18 monounsaturated fatty acids like cis-vaccenic acid, which would lead to 7-heptadecene.

A study analyzing the fatty acid composition of four native microalgae species—Chlorella sp., Ankistrodesmus sp., Oscillatoria sp., and Chroococcus sp.—did not detect 2-Heptadecenoic acid. gsconlinepress.com The major fatty acids identified were palmitic acid, oleic acid, and various other saturated and unsaturated fatty acids. gsconlinepress.com

Bacteria (e.g., Streptomyces)

The bacterial genus Streptomyces is a rich source of diverse secondary metabolites, including various fatty acids. However, searches of scientific literature did not yield any reports of 2-Heptadecenoic acid being isolated from Streptomyces species.

Research on different Streptomyces strains has led to the identification of related, yet distinct, compounds. For example, a novel compound, 2-amino-9,13-dimethylheptadecanoic acid, was isolated from a Streptomyces strain found in Antarctica. researchgate.net This compound is a derivative of heptadecanoic acid but is structurally different from 2-Heptadecenoic acid. Another study on Streptomyces rochei M78 identified various bioactive compounds, but 2-Heptadecenoic acid was not among them. researchgate.net

Biosynthetic Pathways and Metabolic Engineering of 2 Heptadecenoic Acid

Endogenous Biosynthesis Mechanisms

The natural synthesis of odd-chain fatty acids like 2-heptadecenoic acid is fundamentally different from their even-chain counterparts. It relies on specific precursors and enzymatic pathways.

Role of Odd-Chain Precursors (e.g., Propionyl-CoA)

The biosynthesis of odd-chain fatty acids (OCFAs) is initiated by the primer propionyl-CoA, in contrast to the acetyl-CoA used for even-chain fatty acids. wikipedia.org Propionyl-CoA is a three-carbon molecule that serves as the starting block for the fatty acid synthase (FAS) system. mdpi.comresearchgate.net The condensation of propionyl-CoA with malonyl-CoA forms a five-carbon intermediate, 3-oxovaleryl-ACP, which is the initial step in the synthesis of OCFAs. mdpi.com Subsequent elongation cycles add two-carbon units from malonyl-CoA, leading to the formation of odd-numbered fatty acid chains. mdpi.com

Propionyl-CoA can be generated from various metabolic routes. In many microorganisms, it is produced from the catabolism of amino acids such as valine, isoleucine, and threonine. acs.orgnih.gov Additionally, the beta-oxidation of even-chain fatty acids can yield propionyl-CoA in the final round of degradation. sketchy.com In some organisms, propionate (B1217596) in the growth medium can be converted to propionyl-CoA. frontiersin.org

Alpha-Oxidation Pathway Involvement in Odd-Chain Fatty Acid Formation

Another significant pathway for the endogenous production of odd-chain fatty acids is alpha-oxidation. mdpi.com This process involves the removal of a single carbon atom from the carboxyl end of a fatty acid. mdpi.com Specifically, an even-numbered very-long-chain fatty acid can be hydroxylated at the alpha-carbon (C-2 position) and subsequently decarboxylated to yield an odd-numbered fatty acid. nih.gov For instance, hexadecanoic acid (C16:0) can be converted to pentadecanoic acid (C15:0) through this pathway. nih.gov This mechanism has been observed in differentiating adipocytes and is considered a potential source of circulating odd-chain fatty acids in humans. mdpi.com The enzymes involved in the alpha-oxidation of straight-chain fatty acids include fatty acid 2-hydroxylase (FA2H) and 2-hydroxyacyl-CoA lyase (HACL1), which is located in peroxisomes. mdpi.com

Specific Enzymatic Activities (e.g., Fatty Acid Two-Hydroxylase)

Several key enzymes are crucial for the biosynthesis of odd-chain fatty acids. As mentioned, Fatty Acid 2-Hydroxylase (FA2H) plays a role in the alpha-oxidation pathway by hydroxylating straight-chain fatty acids at the C-2 position. mdpi.com Following this hydroxylation, the fatty acid is activated and then cleaved by 2-hydroxyacyl-CoA lyase (HACL1) . mdpi.com Studies in mice have shown that HACL1 is significantly involved in the endogenous biosynthesis of heptadecanoic acid (C17:0). mdpi.comresearchgate.netcam.ac.uknih.gov

In the context of propionyl-CoA metabolism, propionyl-CoA carboxylase is a vital enzyme that carboxylates propionyl-CoA to form methylmalonyl-CoA. wikipedia.orgsketchy.com This is a key step in a pathway that can either lead to the synthesis of succinyl-CoA for the TCA cycle or be directed towards odd-chain fatty acid synthesis. wikipedia.orgacs.orgsketchy.com

Microbial Biosynthesis Enhancement Strategies

Given the industrial and potential health applications of odd-chain fatty acids, significant research has focused on enhancing their production in microorganisms.

Precursor-Directed Fermentation

A primary strategy to boost the microbial synthesis of odd-chain fatty acids is precursor-directed fermentation. This involves supplementing the fermentation medium with precursors that can be directly converted into propionyl-CoA. Propionate is a commonly used precursor for this purpose. mdpi.commdpi.commdpi.com The addition of propionate to the culture medium of various yeasts, including Yarrowia lipolytica, has been shown to significantly increase the proportion of odd-chain fatty acids in the total lipids produced. mdpi.commdpi.comresearchgate.net Other substrates that can serve as precursors include amino acids like valine and isoleucine. acs.org For instance, cultivating various yeast species on propionic acid resulted in a higher content of odd-numbered fatty acids like pentadecanoic acid (15:0), heptadecanoic acid (17:0), and heptadecenoic acid (17:1). researchgate.net

However, high concentrations of precursors like propionate can be toxic to microorganisms and inhibit growth, necessitating careful optimization of their concentration in the fermentation medium. mdpi.com

Genetic Modification of Oleaginous Microorganisms

Metabolic engineering of oleaginous (oil-producing) microorganisms, particularly the yeast Yarrowia lipolytica, has emerged as a powerful approach to enhance the production of odd-chain fatty acids. mdpi.comfrontiersin.org These strategies often focus on increasing the intracellular supply of the precursor, propionyl-CoA. researchgate.netfrontiersin.org

One approach involves overexpressing genes in pathways that lead to propionyl-CoA synthesis. For example, engineering the aspartate/α-ketobutyrate pathway has been shown to increase the supply of propionyl-CoA from glucose, thereby boosting odd-chain fatty acid production in Y. lipolytica. frontiersin.org Another strategy is to disrupt competing pathways that consume propionyl-CoA. For instance, inactivating the gene PHD1, which is involved in the methylcitrate cycle that degrades propionyl-CoA, has led to higher accumulation of odd-chain fatty acids. mdpi.comfrontiersin.org

Furthermore, overexpressing genes directly involved in fatty acid synthesis, such as the Δ9 fatty acid desaturase (OLE1) and diacylglycerol O-acyltransferase 2 (DGA2), in combination with precursor feeding, has been shown to significantly increase the content of specific odd-chain fatty acids like cis-9-heptadecenoic acid (C17:1). mdpi.com

Table 1: Research Findings on Microbial Biosynthesis Enhancement of Odd-Chain Fatty Acids

| Microorganism | Strategy | Key Genes/Precursors | Result | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica | Metabolic Engineering | Overexpression of aspartate/α-ketobutyrate pathway genes | Increased odd-chain fatty acid production from glucose. | frontiersin.org |

| Yarrowia lipolytica | Gene Deletion | Deletion of PHD1 gene | Increased propionyl-CoA availability and odd-chain fatty acid synthesis. | mdpi.comfrontiersin.org |

| Yarrowia lipolytica | Precursor-Directed Fermentation & Gene Overexpression | Overexpression of YlOLE1 and YlDGA2 with sodium propionate feeding | Significant increase in cis-9-heptadecenoic acid (C17:1) content. | mdpi.com |

| Various Yeasts (e.g., Candida sp., Saccharomyces cerevisiae) | Precursor-Directed Fermentation | Cultivation on propionic acid | Higher proportion of odd-numbered fatty acids (15:0, 17:0, 17:1). | researchgate.net |

Gene Deletion Approaches (e.g., PHD1 gene)

A primary strategy to boost the production of odd-chain fatty acids involves redirecting metabolic precursors toward their synthesis. In Yarrowia lipolytica, the synthesis of OCFAs begins with the primer propionyl-CoA. frontiersin.org However, propionyl-CoA is also a substrate in the competing methylcitrate cycle, which can lead to its degradation. mdpi.commdpi.com

The key enzyme in this competing pathway is 2-methylcitrate dehydratase, which is encoded by the PHD1 gene. mdpi.commdpi.com By deleting the PHD1 gene, the methylcitrate cycle is inactivated, preventing the breakdown of propionyl-CoA and increasing its availability for OCFA synthesis. mdpi.commdpi.comnih.gov This single gene deletion has proven to be a highly effective approach. Research has demonstrated that inactivating the PHD1 gene in Y. lipolytica dramatically improves the yield of odd-chain fatty acids. researchgate.netnih.gov In engineered strains with the PHD1 deletion, the proportion of OCFAs can increase to as much as 46.82% of the total lipid content. researchgate.netnih.govnih.govscience.gov This approach fundamentally shifts the metabolic flux away from degradation and towards the desired biosynthetic pathway.

Table 1: Effect of PHD1 Gene Deletion on Odd-Chain Fatty Acid (OCFA) Production in Y. lipolytica

| Strain | Genetic Modification | OCFA Production Level | Reference |

|---|---|---|---|

| Wild-Type | None | 0.01–0.12 g/L | nih.govnih.gov |

Strain Engineering for Enhanced Yield

Further optimization focuses on the fermentation process itself. A fed-batch, co-feeding strategy, where the yeast is supplied with both glucose and propionate, has been optimized to push production levels even higher. nih.gov This strategy generated 0.75 g/L of OCFAs, with this compound being the main product, which was the highest production level reported for Y. lipolytica at the time. researchgate.netnih.govnih.gov

In a separate optimization study using an engineered strain of Y. lipolytica, researchers focused on the composition of the culture medium. mdpi.com By using a central composite design, they identified an optimal mix of substrates to maximize the production of cis-9-heptadecenoic acid. mdpi.com Under these optimized conditions in a 5-liter bioreactor, the strain produced 0.82 g/L of cis-9-heptadecenoic acid after 96 hours of fermentation. mdpi.com

Table 2: Enhanced Production of this compound in Engineered Y. lipolytica Strains

| Strain/Strategy | Key Engineering/Fermentation Details | This compound/OCFA Yield | Reference |

|---|---|---|---|

| Obese Strain with ∆phd1 | PHD1 gene deletion in a strain engineered for high lipid accumulation. | 0.57 g/L (total OCFAs) | researchgate.netnih.gov |

| Obese Strain with ∆phd1 and Fed-Batch | Co-feeding of glucose and propionate in a fed-batch process. | 0.75 g/L (total OCFAs, mainly this compound) | researchgate.netnih.govnih.gov |

These multi-level engineering strategies, combining targeted gene deletions with enhanced lipid synthesis pathways and optimized fermentation conditions, highlight a clear path toward the industrial-scale microbial production of 2-heptadecenoic acid. mdpi.comnih.gov

Biological Activities and Cellular/molecular Mechanisms of 2 Heptadecenoic Acid and Its Derivatives

Antifungal Properties

The antifungal capabilities of certain fatty acids, including isomers of heptadecenoic acid, have been a subject of scientific inquiry. These compounds can disrupt fungal integrity and inhibit their proliferation through various mechanisms.

The primary mode of antifungal action for fatty acids like cis-9-heptadecenoic acid involves direct interaction with the fungal cell membrane. mdpi.comnih.gov The proposed mechanism unfolds in a sequence of events, beginning with the partitioning of the fatty acid into the fungal membrane. nih.govbioscientifica.comumich.edu This integration leads to an increase in membrane fluidity. umich.edunih.gov

The sensitivity of a fungus to this disruption is often linked to its intrinsic sterol content; fungi with lower sterol levels are more susceptible. mdpi.comnih.govbioscientifica.com The presence of the unsaturated fatty acid induces disorder among the acyl chains of the membrane lipids, which in turn can cause conformational changes in essential membrane proteins. nih.govbioscientifica.com This disruption of the membrane's structural integrity leads to increased permeability, leakage of intracellular components, and can ultimately result in the disintegration of the cytoplasm. nih.govnih.govbioscientifica.com It is suggested that fatty acids with a chain length of 16 to 19 carbons are particularly effective at integrating into and disrupting fungal membranes. scielo.br

Cis-9-heptadecenoic acid has demonstrated the ability to inhibit both the mycelial growth and the germination of conidial spores in various phytopathogenic fungi. mdpi.comumich.edunih.gov The degree of inhibition can vary significantly among different fungal species. mdpi.comnih.gov For instance, at a concentration of 0.15 mg/ml, cis-9-heptadecenoic acid showed significant growth inhibition against Pythium infestans and Pythium aphanidermatum. mdpi.com The same study observed nearly complete inhibition of conidial germination in Sphaerotheca fuliginea. mdpi.com

Table 1: In Vitro Antifungal Activity of cis-9-Heptadecenoic Acid (0.15 mg/ml)

| Fungus | Mycelial Growth Inhibition (%) | Conidial Germination Inhibition (%) |

|---|---|---|

| Pythium infestans | High | Not Applicable |

| Pythium aphanidermatum | High | Not Applicable |

| Botrytis cinerea | Moderate | Elevated |

| Colletotrichum cucumerinum | Moderate | Elevated |

| Idriella bolleyi | Low | Minimal |

| Phomopsis rugulosa | Minimal | Minimal |

| Sphaerotheca fuliginea | Not Tested | Nearly Complete |

Membrane Interaction and Disruption Mechanisms

Anti-inflammatory Effects

The role of fatty acids in modulating inflammatory responses is a complex area of research. While direct studies on 2-heptadecenoic acid are limited, research on related compounds provides some insight into potential mechanisms.

Direct research on the in vitro anti-inflammatory effects of 2-heptadecenoic acid is not extensively documented in the reviewed literature. However, studies on its saturated counterpart, heptadecanoic acid, have shown anti-inflammatory potential. In one study, the co-treatment of myristic acid and heptadecanoic acid was found to downregulate the expression of key pro-inflammatory cytokines, including interleukin (IL)-1β, IL-6, and tumor necrosis factor-α (TNF-α), in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. rsc.org This inhibition of the inflammatory response was mediated through the nuclear factor-κB (NF-κB) pathway. rsc.org Furthermore, heptadecanoic acid has been identified as a primary ester-bound fatty acid in the lipopolysaccharide of Chlamydophila psittaci, and it is suggested that such fatty acids can contribute to anti-inflammatory activity by inhibiting nitric oxide (NO) and TNF-α. tandfonline.com

Additionally, this compound (C17:1) has been utilized in studies on fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids with demonstrated anti-inflammatory activities. nih.gov In these studies, C17:1 was used as a substrate for RAW cells to produce FAHFAs, suggesting a role as a precursor to potentially anti-inflammatory molecules. nih.gov

Antiprotozoal Activity

Derivatives of 2-heptadecenoic acid have emerged as promising agents against protozoan parasites, particularly those belonging to the genus Leishmania.

A key target for the antiprotozoal activity of 2-heptadecenoic acid derivatives is the Leishmania donovani DNA topoisomerase IB enzyme (LdTopIB). nih.govfrontiersin.org This enzyme is crucial for DNA replication and repair in the parasite, making it an attractive drug target.

Synthetic derivatives, such as (±)-2-methoxy-6Z-heptadecenoic acid and (±)-2-methoxy-6-heptadecynoic acid, have been synthesized and evaluated for their inhibitory effects on LdTopIB. rsc.orgnih.govresearchgate.net Research has shown that unsaturation in the fatty acid chain appears to be a prerequisite for effective inhibition of the enzyme. nih.govresearchgate.net The acetylenic derivative, (±)-2-methoxy-6-heptadecynoic acid, was found to be a particularly potent inhibitor of LdTopIB, with a reported EC50 value of 16.6 ± 1.1 μM. rsc.orgnih.gov In comparison, the saturated analog, (±)-2-methoxyheptadecanoic acid, did not show inhibitory activity. rsc.orgnih.gov These findings suggest that weak intermolecular interactions between the enzyme's active site and the double or triple bonds of the fatty acids are important for inhibition. nih.govresearchgate.net The toxicity of these compounds towards L. donovani promastigotes often correlates with their LdTopIB inhibitory activity. nih.gov

Another related marine fatty acid, (Z)-16-methyl-11-heptadecenoic acid, has also been shown to inhibit LdTopIB with an IC50 of 62.3 ± 0.7 μM and display antiprotozoal activity against L. donovani. medicinacomplementar.com.bracs.org

Table 2: Inhibitory Activity of 2-Heptadecenoic Acid Derivatives against Leishmania donovani Topoisomerase IB (LdTopIB) and Promastigotes

| Compound | LdTopIB Inhibition (EC50/IC50 in µM) | L. donovani Promastigote Toxicity (EC50/IC50 in µM) |

|---|---|---|

| (±)-2-methoxy-6-heptadecynoic acid | 16.6 ± 1.1 | 74.0 ± 17.1 |

| (±)-2-methoxy-6Z-heptadecenoic acid | 41 ± 6 | > EC50 of (±)-2-methoxy-6-heptadecynoic acid |

| (Z)-16-methyl-11-heptadecenoic acid | 62.3 ± 0.7 | 165.5 ± 23.4 |

| (±)-2-methoxyheptadecanoic acid | No Inhibition | Low Toxicity |

Mechanistic Insights into Enzyme Inhibition

The inhibitory effects of 2-heptadecenoic acid and its derivatives on various enzymes have been a subject of scientific investigation. These studies provide insights into how these fatty acids can modulate critical biological pathways.

A study on derivatives of heptadecanoic acid, specifically (±)-2-methoxy-6Z-heptadecenoic acid and (±)-2-methoxy-6-heptadecynoic acid, revealed their inhibitory activity against the Leishmania DNA topoisomerase IB enzyme (LdTopIB). nih.gov The research indicated that unsaturation within the fatty acid chain is a key factor for effective inhibition. nih.gov The proposed mechanism involves weak intermolecular interactions between the double or triple bonds of the fatty acids and the active site of the LdTopIB enzyme. nih.gov

Interestingly, the study found that α-methoxylation of C17 fatty acids enhances their inhibitory potential against LdTopIB. nih.gov The (±)-2-methoxy-6-heptadecynoic acid was the most potent inhibitor among the tested compounds, with an EC50 value of 16.6 ± 1.1 μM. nih.gov This suggests that both the methoxy (B1213986) group at the alpha position and the presence of a triple bond contribute significantly to the inhibitory activity. nih.gov In contrast, the saturated counterpart, (±)-2-methoxyheptadecanoic acid, showed no inhibition of the enzyme. nih.gov

Further research into the enzymatic processing of related fatty acids has provided additional mechanistic understanding. For instance, the conversion of cis-10-heptadecenoic acid is known to be mediated by enzymes such as 2,4-dienoyl-coenzyme A reductase and Delta3, Delta2-enoyl-coenzyme A isomerase as part of the β-oxidation cycle. This highlights the intricate relationship between the structure of these fatty acids and their interaction with metabolic enzymes.

Antitumor Cell Line Activities (In Vitro)

In vitro studies have demonstrated the potential of 2-heptadecenoic acid and its parent compound, heptadecanoic acid, to exert antitumor effects on various cancer cell lines. These effects are mediated through the inhibition of cell proliferation, induction of programmed cell death (apoptosis), and modulation of cell migration.

Inhibition of Cell Proliferation

Heptadecanoic acid (C17:0), the saturated precursor to 2-heptadecenoic acid, has been shown to significantly inhibit the proliferation of several cancer cell lines. In non-small-cell lung cancer (NSCLC) cells, including the gefitinib-resistant PC-9/GR cell line, heptadecanoic acid demonstrated a significant antiproliferative effect. spandidos-publications.comnih.govnih.gov This inhibition of cell proliferation was also observed in pancreatic cancer cell lines, such as Panc-1 and MIA PaCa-2. researchgate.netnih.gov In fact, heptadecanoic acid showed stronger cytotoxic effects on these pancreatic cancer cells compared to other fatty acids like pentadecanoic acid, palmitic acid, stearic acid, oleic acid, and linoleic acid. nih.gov

One of the proposed mechanisms for this antiproliferative activity is the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. spandidos-publications.comnih.gov Treatment with heptadecanoic acid was found to suppress the activation of this pathway in NSCLC cells. spandidos-publications.comnih.gov Furthermore, the addition of heptadecanoic acid to NSCLC cells led to an accumulation of 10-cis-heptadecenoic acid, suggesting a potential role for this monounsaturated fatty acid in the observed anticancer effects. spandidos-publications.comnih.gov

The inhibitory effect of heptadecanoic acid on cell proliferation has also been noted in other cancer types. For instance, a fraction containing heptadecanoic acid isolated from the Persian Gulf sponge Axinella sinoxea was active against the HT-29 human colorectal adenocarcinoma cell line. nih.gov

Table 1: Inhibition of Cancer Cell Proliferation by Heptadecanoic Acid (C17:0)

| Cell Line | Cancer Type | Key Findings |

|---|---|---|

| PC-9 | Non-Small-Cell Lung Cancer | Significant inhibition of proliferation. spandidos-publications.comnih.gov |

| PC-9/GR | Gefitinib-Resistant Non-Small-Cell Lung Cancer | Significant inhibition of proliferation. spandidos-publications.comnih.gov |

| A549 | Non-Small-Cell Lung Cancer | Inhibitory effect on proliferation. nih.gov |

| Panc-1 | Pancreatic Cancer | Stronger cytotoxic effects compared to other fatty acids. researchgate.netnih.gov |

| MIA PaCa-2 | Pancreatic Cancer | Stronger cytotoxic effects compared to other fatty acids. researchgate.netnih.gov |

| HT-29 | Colorectal Adenocarcinoma | Active fraction containing C17:0 showed cytotoxicity. nih.gov |

Induction of Apoptosis

In addition to inhibiting proliferation, heptadecanoic acid has been found to induce apoptosis in cancer cells. In both PC-9 and PC-9/GR non-small-cell lung cancer cells, treatment with heptadecanoic acid led to a significant increase in apoptosis. spandidos-publications.comnih.gov Specifically, it induced 16.62% and 29.63% apoptosis in PC-9 and PC-9/GR cells, respectively. spandidos-publications.com

Similarly, in pancreatic cancer cells, heptadecanoic acid was shown to induce apoptosis in a dose-dependent manner. nih.gov This was confirmed through various assays, including Hoechst 33342 staining, Annexin V/propidium iodide staining, and cell cycle analysis. nih.gov In gemcitabine-resistant MIA PaCa-2 pancreatic cancer cells, heptadecanoic acid treatment inhibited the Hippo pathway and induced apoptosis. researchgate.netnih.gov

The pro-apoptotic effects of heptadecanoic acid are significant as they suggest a mechanism to overcome drug resistance in cancer cells.

Modulation of Cell Migration

The ability of cancer cells to migrate is a critical factor in tumor invasion and metastasis. Research indicates that heptadecanoic acid can inhibit the migration of cancer cells. In wound healing assays with PC-9 and PC-9/GR lung cancer cells, heptadecanoic acid demonstrated the greatest inhibitory impact on wound closure compared to other tested fatty acids. spandidos-publications.com This suggests a potent effect on the migratory capabilities of these cancer cells.

Cellular Homeostasis and Signaling Pathways (Model Organisms)

The nematode Caenorhabditis elegans has served as a valuable model organism for studying the role of fatty acids in cellular processes. Research in C. elegans has provided insights into how 2-heptadecenoic acid is involved in maintaining intestinal homeostasis.

Impact on Intestinal Homeostasis (e.g., Caenorhabditis elegans)

In C. elegans, the fatty acid two-hydroxylase FATH-1, a homolog of the mammalian FA2H, plays a crucial role in regulating intestinal homeostasis. nih.gov Studies have shown that the loss of FATH-1 function leads to a significant decrease in the relative percentage of C17:1 (this compound). nih.gov This finding directly links the function of this enzyme to the production of this compound. nih.govdntb.gov.ua

The proper functioning of FATH-1 is important for the normal development and survival of the nematodes, primarily by regulating the dynamics of endosomes, peroxisomes, and lipid droplets within the intestine. nih.gov The regulation of intestinal homeostasis by FATH-1 is mediated through its effect on this compound production. nih.gov This underscores the importance of this specific fatty acid in maintaining the cellular and physiological integrity of the intestine in this model organism. nih.govdntb.gov.ua

Effects on Lipid Droplets and Organelle Morphology

The structural integrity and function of cellular organelles are intrinsically linked to lipid metabolism. The monounsaturated fatty acid, 2-heptadecenoic acid, has been identified as a key player in the maintenance of lipid droplet homeostasis and the morphology of other critical organelles. Research, particularly in the nematode model organism Caenorhabditis elegans, has shed light on the specific roles of this odd-chain fatty acid in cellular architecture.

A pivotal study has demonstrated the essential role of 2-heptadecenoic acid in the formation of lipid droplets and the preservation of normal peroxisome and endosome morphology. nih.govnih.gov In C. elegans, the enzyme FATH-1, a homolog of the mammalian fatty acid 2-hydroxylase (FA2H), is crucial for the production of 2-heptadecenoic acid. nih.govnih.gov Deficiency of FATH-1 results in a significant reduction in the levels of this specific fatty acid, leading to a cascade of cellular defects. nih.gov

The inactivation of FATH-1 and the subsequent depletion of 2-heptadecenoic acid lead to a marked decrease in the number of intestinal lipid droplets. nih.govnih.gov Furthermore, this deficiency disrupts the normal structure of peroxisomes and apical endosomes, causing them to form abnormal aggregations. nih.govnih.gov This indicates that 2-heptadecenoic acid is not only involved in the storage of neutral lipids within lipid droplets but also plays a fundamental role in the structural integrity of other membrane-bound organelles.

A key finding from this research was the ability of exogenous 2-heptadecenoic acid to rescue these cellular defects. When C. elegans with FATH-1 deficiency were supplemented with 2-heptadecenoic acid, the global and subcellular abnormalities, including the reduced number of lipid droplets and the disorganized peroxisomes and endosomes, were reversed. nih.gov In contrast, supplementation with oleic acid (C18:1), a common even-chain monounsaturated fatty acid, did not rescue these defects, highlighting the specific requirement for 2-heptadecenoic acid in these processes. nih.gov

The table below summarizes the key findings from the study on FATH-1 deficiency in C. elegans and the rescue effects of 2-heptadecenoic acid.

| Experimental Condition | Observed Effect on Lipid Droplets | Observed Effect on Peroxisomes and Endosomes |

| Wild-type C. elegans | Normal number and morphology | Normal morphology and distribution |

| fath-1 RNAi (FATH-1 deficiency) | Significantly reduced number of lipid droplets | Formation of abnormal aggregations; disrupted morphology |

| fath-1 RNAi + 2-Heptadecenoic Acid | Rescue of lipid droplet formation | Rescue of normal morphology and distribution |

| fath-1 RNAi + Oleic Acid | No rescue of lipid droplet formation | No rescue of organelle morphology |

While the direct effects of 2-heptadecenoic acid on lipid droplets and organelle morphology in mammalian cells are not as extensively documented, the function of its synthesizing enzyme, FA2H, provides important insights. FA2H is known to be involved in the synthesis of 2-hydroxylated sphingolipids, which are crucial components of cellular membranes, particularly in the nervous system. frontiersin.orgwikipedia.orgmolbiolcell.org Mutations in the FA2H gene in humans lead to a neurodegenerative disorder called Fatty Acid Hydroxylase-associated Neurodegeneration (FAHN), characterized by myelin sheath defects. frontiersin.orgmolbiolcell.org This underscores the importance of the metabolic pathways involving fatty acid hydroxylation in maintaining the structural integrity of cellular and organellar membranes in mammals.

The unique properties of odd-chain fatty acids, such as 2-heptadecenoic acid, may contribute to their specific roles in membrane dynamics and organelle function. The incorporation of these fatty acids into phospholipids (B1166683) can influence membrane fluidity and the formation of distinct lipid domains, which are critical for the budding and fusion of vesicles and the maintenance of organelle shape. aacrjournals.org

Chemical Synthesis and Structural Modifications of 2 Heptadecenoic Acid

De Novo Synthetic Routes

De novo synthesis allows for the precise construction of 2-heptadecenoic acid isomers from simpler, readily available starting materials. This approach offers control over the stereochemistry of the double bond, which is crucial for studying structure-activity relationships.

The geometry of the double bond in unsaturated fatty acids is a key determinant of their physical and biological properties. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, including the (E) and (Z) isomers of 2-heptadecenoic acid. nih.govmnstate.edu This reaction involves the coupling of an aldehyde or ketone with a phosphorus ylide. mnstate.edu

The stereochemical outcome of the Wittig reaction can be controlled by the choice of reagents and reaction conditions. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, generally lead to the formation of (E)-alkenes. In contrast, non-stabilized ylides typically yield (Z)-alkenes. researchgate.net

A general strategy for the synthesis of 2-heptadecenoic acid isomers via the Wittig reaction would involve the reaction of pentadecanal (B32716) with a phosphorus ylide derived from a two-carbon phosphonium (B103445) salt. To achieve the desired stereoselectivity, specific reaction conditions, such as the choice of solvent and base, are critical. For instance, the use of tetrahydrofuran (B95107) (THF) as a solvent at low temperatures, such as -78°C, has been shown to favor the formation of the (Z)-isomer with high stereoselectivity in the synthesis of other fatty acids. researchgate.net

While a specific protocol for the synthesis of 2-heptadecenoic acid isomers via the Wittig reaction is not detailed in the provided search results, the synthesis of other unsaturated fatty acids, such as (12Z)-12,16-heptadecadienoic acid, has been successfully achieved using this method under salt-free conditions to ensure the selective formation of the internal Z-double bond. nih.gov A similar approach could be adapted for the synthesis of (Z)-2-heptadecenoic acid.

Synthesis of Chemically Modified Analogs

The synthesis of chemically modified analogs of 2-heptadecenoic acid, such as alpha-methoxylated and methyl-branched derivatives, allows for the exploration of how these structural modifications influence the compound's biological activity.

A key intermediate in this synthesis is (±)-2-hydroxy-6-heptadecynoic acid. nih.govresearchgate.net This intermediate is esterified and then methylated to introduce the methoxy (B1213986) group at the alpha-position, yielding methyl (±)-2-methoxy-6-heptadecynoate. nih.gov The subsequent hydrogenation of the triple bond using a Lindlar catalyst affords the (Z)-alkene, methyl (±)-2-methoxy-6Z-heptadecenoate, with high yield (89%). nih.gov Finally, saponification of the methyl ester yields the desired (±)-2-methoxy-6Z-heptadecenoic acid. nih.gov

Methyl branching in fatty acids is another structural modification that can impact their biological function. A protocol for the synthesis of (Z)-6-methyl-9-heptadecenoic acid has been reported, providing a model for the synthesis of other methyl-branched heptadecenoic acids. researchgate.net The synthesis of a 5-methyl-branched heptadecanoic acid derivative, specifically 17-fluoro-5-methylheptadecanoic acid, has also been described. core.ac.uk

The production of 10-methyl branched fatty acids has been achieved in yeast through the expression of bacterial enzymes. nih.gov This biosynthetic approach involves a two-step process where a methylase first transfers a methyl group to a Δ9 unsaturated fatty acid, followed by a reductase that saturates the newly formed double bond. nih.gov

While a specific synthesis for a methyl-branched 2-heptadecenoic acid is not explicitly detailed, the general strategies for introducing methyl groups into fatty acid chains can be applied. These methods often involve the use of specific enzymes or multi-step chemical syntheses to achieve the desired regio- and stereoselectivity of the methyl branch. pnas.orgresearchgate.net

Advanced Analytical Methodologies for 2 Heptadecenoic Acid Research

Chromatographic Techniques

Chromatography is a fundamental technique for the separation of fatty acids. For 2-heptadecenoic acid, both gas and liquid chromatography are employed to distinguish it from other fatty acids and to separate its isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Positional Isomer Resolution

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of fatty acids, including the positional isomers of heptadecenoic acid. researchgate.netresearchgate.net To make them suitable for GC analysis, fatty acids are typically converted into more volatile fatty acid methyl esters (FAMEs). nih.govshimadzu.com The separation of these FAMEs is achieved on capillary columns with various stationary phases. nih.gov Polar stationary phases are often used to achieve better separation of unsaturated fatty acid isomers. researchgate.net

The resolution of positional isomers, which differ in the location of the double bond, is a significant challenge. nih.gov Research has demonstrated that GC-MS can separate positional isomers of this compound. researchgate.netresearchgate.net For instance, a study utilizing a specific polar capillary column (SP-2380) successfully separated three positional isomers of this compound methyl esters. researchgate.net The identification of these isomers is confirmed by their mass spectra and retention times, often in comparison to synthesized standards. researchgate.net The derivatization of the double bond, for example with dimethyl disulfide, can further aid in determining its position through characteristic mass spectral fragmentation patterns. jsbms.jp

| Parameter | Condition/Value | Reference |

|---|---|---|

| Derivatization | Fatty Acid Methyl Esters (FAMEs) | nih.govshimadzu.com |

| GC Column | Polar stationary phase (e.g., SP-2380) | researchgate.net |

| Injection Mode | Split/Splitless | researchgate.net |

| Carrier Gas | Helium | nih.gov |

| Detection | Electron Impact Ionization Mass Spectrometry (EI-MS) | researchgate.netresearchgate.net |

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

High-performance liquid chromatography (HPLC) offers a complementary approach to GC for fatty acid analysis, particularly for the separation of isomers and for handling heat-sensitive compounds. aocs.org A key advantage of HPLC is that it often does not require derivatization, allowing for the analysis of free fatty acids. hplc.eu However, derivatization with fluorescent tags can significantly increase detection sensitivity. aocs.orgresearchgate.net

Reversed-phase HPLC is a common mode used for fatty acid separation, where retention is influenced by both chain length and the degree of unsaturation. aocs.org The presence of a double bond reduces the effective chain length, causing unsaturated fatty acids to elute earlier than their saturated counterparts with the same carbon number. aocs.org HPLC is particularly adept at separating geometric (cis/trans) isomers, which can be challenging with standard GC columns. hplc.eu Specialized columns, such as those with silver ions (silver-ion chromatography), can be employed to enhance the separation of unsaturated fatty acid isomers based on the number and position of double bonds. aocs.org

| Parameter | Condition/Value | Reference |

|---|---|---|

| Mode | Reversed-Phase HPLC (RP-HPLC) | creative-proteomics.com |

| Column | C18 or other specialized columns (e.g., silver-ion) | aocs.orghplc.eu |

| Mobile Phase | Acetonitrile/water or methanol/water gradients | aocs.orgresearchgate.net |

| Detection | UV, Fluorescence (with derivatization), Mass Spectrometry (LC-MS) | aocs.orgcreative-proteomics.com |

| Derivatization | Optional (e.g., with fluorescent tags for enhanced sensitivity) | aocs.orghplc.eu |

Mass Spectrometry-Based Lipidomics

Lipidomics aims to comprehensively analyze the full complement of lipids (the lipidome) in a biological system. Mass spectrometry is the cornerstone of lipidomics due to its high sensitivity, selectivity, and ability to provide structural information. nih.govthermofisher.com

Qualitative and Quantitative Analysis in Complex Biological Matrices

Analyzing 2-heptadecenoic acid in complex biological matrices such as plasma, tissues, or cells presents significant challenges due to the vast number of different lipid species. nih.govnih.gov Mass spectrometry-based lipidomics workflows typically involve lipid extraction, chromatographic separation (GC or LC), and MS detection. nih.govcnr.it

For qualitative analysis , or the identification of 2-heptadecenoic acid, tandem mass spectrometry (MS/MS) is invaluable. By selecting the molecular ion of interest and fragmenting it, a characteristic fragmentation pattern is produced that can confirm the identity of the fatty acid and, in some cases, provide information about the position of the double bond. jsbms.jpbiorxiv.org

For quantitative analysis , stable isotope dilution is the gold standard. nih.govlipidmaps.org This involves adding a known amount of an isotopically labeled version of 2-heptadecenoic acid (e.g., containing deuterium (B1214612) or carbon-13) to the sample as an internal standard. nih.govlipidmaps.org Since the labeled and unlabeled versions have nearly identical chemical and physical properties, they behave similarly during extraction and analysis. lipidmaps.org By comparing the MS signal of the analyte to that of the internal standard, a precise and accurate quantification can be achieved, compensating for any sample loss during preparation. nih.govlipidmaps.org This approach has been successfully used to quantify fatty acids in various biological samples, including plasma, cells, and tissues. nih.govnih.gov

Isotopic Labeling and "Click Chemistry" for Metabolic Tracing

Understanding the metabolic fate of 2-heptadecenoic acid—how it is absorbed, transported, and incorporated into other molecules—requires methods that can trace its journey through metabolic pathways.

Isotopic labeling is a powerful technique for this purpose. bitesizebio.com In these studies, organisms or cells are supplied with a precursor molecule containing a stable isotope, such as ¹³C-labeled glucose or a specific ¹³C- or ²H-labeled fatty acid. mdpi.comnih.gov The labeled atoms are then incorporated into newly synthesized molecules, including 2-heptadecenoic acid and its downstream metabolites. By using mass spectrometry to track the incorporation of the isotopic label over time, researchers can map metabolic pathways and measure the rates of metabolic fluxes. bitesizebio.comnih.gov

Biotechnological Applications and Industrial Research Perspectives

Microbial Production for Biorefinery Processes

The pursuit of sustainable alternatives to petrochemicals has spurred significant interest in microbial production of valuable compounds, including odd-chain fatty acids (OCFAs) like 2-heptadecenoic acid. nih.govtandfonline.com These fatty acids and their derivatives have wide-ranging applications in industries such as agrochemicals, industrial chemicals, and as intermediates for flavors and fragrances. tandfonline.com Biorefinery systems, which integrate biomass conversion processes to produce fuels, chemicals, and materials, provide a promising framework for the sustainable production of 2-heptadecenoic acid. ieabioenergy.comwur.nl

Microorganisms, particularly oleaginous yeasts like Yarrowia lipolytica, have emerged as robust cell factories for lipid production. frontiersin.orgmdpi.commdpi.com While most naturally produced fatty acids are even-chained, metabolic engineering strategies have enabled the synthesis of OCFAs. frontiersin.org The key to producing odd-chain fatty acids is the availability of a propionyl-CoA starter unit, which replaces the typical acetyl-CoA starter in fatty acid synthesis. nih.govtandfonline.com

Several metabolic pathways can be engineered in microorganisms to increase the intracellular pool of propionyl-CoA, which is a crucial precursor for OCFA synthesis. frontiersin.org One common strategy involves supplementing the culture medium with precursors like propionate (B1217596) or 1-propanol. tandfonline.commdpi.com For instance, the oleaginous yeast Yarrowia lipolytica has been successfully engineered to produce OCFAs, with studies demonstrating the impact of precursor concentrations on yield. mdpi.com In one study, optimizing the concentrations of sodium propionate and sodium acetate (B1210297) was crucial for maximizing OCFA content. mdpi.com Another study focused on the production of cis-9-heptadecenoic acid (C17:1) by an engineered Yarrowia lipolytica strain, achieving a concentration of 0.82 g/L in a 5 L bioreactor after 96 hours of fermentation. mdpi.com

Research has also explored the use of various carbon sources and genetic modifications to enhance OCFA production. In the oleaginous microorganism Schizochytrium sp., knocking out the methylmalonyl-CoA mutase (MCM) gene, which is responsible for consuming propionyl-CoA, led to a significant increase in OCFA titers. nih.gov A fed-batch co-feeding strategy with this engineered strain resulted in an OCFA titer of 6.82 g/L. nih.gov

The integration of OCFA production into a biorefinery concept allows for the valorization of various biomass feedstocks. mdpi.combiofueljournal.com Lignocellulosic biomass, a non-food feedstock, can be pretreated and hydrolyzed to release sugars that serve as a carbon source for microbial fermentation. wur.nlbiofueljournal.com This approach not only reduces the reliance on fossil fuels but also contributes to a circular economy by utilizing waste streams. mdpi.com

Table 1: Microbial Production of Odd-Chain Fatty Acids (OCFAs)

| Microorganism | Engineering Strategy | Precursor/Carbon Source | OCFA Titer | Reference |

|---|---|---|---|---|

| Yarrowia lipolytica | Engineered for OCFA synthesis | Sodium propionate, Sodium acetate | Not specified | mdpi.com |

| Yarrowia lipolytica | Engineered for C17:1 production | Sucrose, Glycerol, Sodium acetate, Sodium propionate | 0.82 g/L of C17:1 | mdpi.com |

| Schizochytrium sp. | MCM gene knockout, fed-batch co-feeding | Not specified | 6.82 g/L | nih.gov |

| Yarrowia lipolytica | Not specified | Glucose, Propionate, Acetate | 60% OCFA content | researchgate.net |

Precursor for Specialty Oleochemicals and Bio-based Materials

2-Heptadecenoic acid, as an unsaturated odd-chain fatty acid, serves as a valuable precursor for the synthesis of a diverse range of specialty oleochemicals and bio-based materials. researchgate.net Oleochemicals are chemicals derived from natural fats and oils, and they offer a renewable alternative to petrochemicals in numerous applications, including soaps, detergents, lubricants, and cosmetics. britzholdings.comfosfa.org The unique properties conferred by the odd-numbered carbon chain of 2-heptadecenoic acid can lead to specialty oleochemicals with distinct characteristics.

The functional groups of 2-heptadecenoic acid, namely the carboxylic acid head and the carbon-carbon double bond, are key to its versatility as a chemical precursor. These sites allow for a variety of chemical modifications, such as esterification, amidation, epoxidation, and polymerization, to produce a wide array of derivatives. fosfa.orgrsc.org For example, the double bond can be targeted for epoxidation to create epoxy fatty acids, which are monomers for producing bio-based polymers. rsc.org

In the realm of bio-based materials, fatty acids are increasingly utilized as building blocks for biodegradable polymers. researchgate.netresearchgate.net Polyesters and polyamides are two major classes of polymers that can be synthesized from fatty acid-derived monomers. researchgate.netmdpi.com The incorporation of 2-heptadecenoic acid into polymer chains can influence the final material's properties, such as flexibility, hydrophobicity, and melting temperature. researchgate.net For instance, dicarboxylic acids derived from fatty acids can be used in polycondensation reactions with diols to create polyesters. researchgate.net The presence of the double bond in 2-heptadecenoic acid also opens up the possibility for cross-linking reactions, which can be used to create thermosetting polymers. mdpi.commdpi.com

Research has demonstrated the potential of using fatty acid mixtures from sources like tomato pomace to produce bio-based polyesters through non-catalyzed melt-polycondensation. mdpi.com These materials have shown to be hydrophobic, insoluble, and thermally stable. mdpi.com The development of bio-based polymers from fatty acids like 2-heptadecenoic acid aligns with the growing demand for sustainable materials with a reduced environmental footprint. rsc.orgunits.it

Table 2: Potential Applications of 2-Heptadecenoic Acid as a Precursor

| Product Category | Specific Examples | Potential Properties/Applications | Reference |

|---|---|---|---|

| Specialty Oleochemicals | Fatty acid esters, Fatty alcohols, Amides | Lubricants, Surfactants, Emollients, Cosmetics | researchgate.netbritzholdings.comemeryoleo.com |

| Bio-based Polymers | Polyesters, Polyamides, Thermosets | Biodegradable plastics, Coatings, Adhesives | researchgate.netresearchgate.netmdpi.commdpi.com |

| Chemical Intermediates | Dicarboxylic acids, Epoxy fatty acids | Monomers for polymerization, Building blocks for further synthesis | fosfa.orgrsc.org |

Structure Activity Relationship Elucidations of 2 Heptadecenoic Acid and Its Analogs

Influence of Double Bond Position and Stereochemistry on Biological Efficacy

The position of the double bond affects how the fatty acid integrates into lipid bilayers and interacts with enzymes. For instance, studies on other unsaturated fatty acids have shown that different positional isomers can have markedly different effects on membrane fluidity and can serve as distinct biological markers. While specific comparative studies on the positional isomers of 2-heptadecenoic acid are not extensively documented, research on analogous C16 fatty acids, such as palmitoleic acid (a Δ9 isomer) and sapienic acid (a Δ6 isomer), demonstrates that the double bond position influences lipid metabolism and can lead to the formation of different polyunsaturated fatty acids (PUFAs) within cells. mdpi.com This suggests that shifting the double bond from the C-2 position in 2-heptadecenoic acid to other locations would likely alter its biological activity profile.

The stereochemistry of the double bond, referring to whether it is in a cis or trans configuration, also plays a pivotal role. Cis double bonds introduce a kink in the fatty acid chain, making it less flexible, whereas trans isomers have a more linear and rigid structure, similar to saturated fatty acids. iosrphr.org This difference in shape affects how the molecules pack within cell membranes, thereby influencing membrane fluidity. The pharmacological activity of some compounds has been shown to differ between their cis and trans isomers. For example, in the case of the cephalosporin (B10832234) antibiotic cefprozil, the cis isomer exhibits significantly greater activity against certain Gram-negative bacteria compared to the trans isomer. iosrphr.org While direct comparisons of the biological activities of cis- and trans-2-heptadecenoic acid are limited, it is a well-established principle that such stereochemical differences can profoundly impact biological efficacy.

Table 1: Comparison of Structural Features of Unsaturated Fatty Acid Isomers

| Feature | cis Isomer | trans Isomer | Impact on Biological Systems |

|---|---|---|---|

| Double Bond Geometry | Substituents on the same side | Substituents on opposite sides | Affects molecular shape and flexibility. |

| Molecular Shape | Kinked/Bent | Linear/Straight | Influences packing in lipid membranes and interaction with enzyme active sites. |

| Membrane Fluidity | Increases fluidity | Decreases fluidity (similar to saturated fats) | Alters membrane-dependent cellular processes. |

| Positional Isomerism | e.g., Δ2 vs. Δ9 vs. Δ10 | e.g., Δ2 vs. Δ9 vs. Δ10 | Determines the substrate specificity for enzymes involved in fatty acid metabolism. |

Effects of Alpha-Substitution and Chain Branching on Activity

Modifications at the alpha-carbon (the carbon atom adjacent to the carboxyl group) and the introduction of branches in the fatty acid chain are effective strategies for altering the biological activity of fatty acids.

Alpha-substitution, such as the introduction of a methoxy (B1213986) group, has been shown to enhance the biological activity of heptadecenoic acid analogs. In a study focused on antileishmanial agents, a series of α-methoxylated C17 fatty acids were synthesized and evaluated for their ability to inhibit the Leishmania donovani DNA topoisomerase IB enzyme (LdTopIB), a key therapeutic target. The results demonstrated that both unsaturation and α-methoxylation are important for inhibitory activity.

Specifically, (±)-2-methoxy-6Z-heptadecenoic acid and its alkynoic counterpart, (±)-2-methoxy-6-heptadecynoic acid, were effective inhibitors of LdTopIB, whereas the saturated analog, (±)-2-methoxyheptadecanoic acid, showed no inhibitory effect. Notably, the alkynoic analog displayed stronger inhibition than the alkenoic one, indicating that a triple bond at the C-6 position is preferred over a double bond for this particular activity. These findings highlight that α-methoxylation can improve the therapeutic index of these fatty acids, making them more selective for the parasite's enzyme over the human equivalent.

Table 2: Inhibitory Activity of α-Methoxylated C17 Fatty Acid Analogs against L. donovani Topoisomerase IB

| Compound | Structure | EC₅₀ (μM) for LdTopIB Inhibition |

|---|---|---|

| (±)-2-methoxy-6Z-heptadecenoic acid | C₁₇H₃₂O₃ (with α-methoxy and C6-double bond) | 41 ± 6 |

| (±)-2-methoxy-6-heptadecynoic acid | C₁₇H₃₀O₃ (with α-methoxy and C6-triple bond) | 17 ± 1 |

| (±)-2-methoxyheptadecanoic acid | C₁₈H₃₆O₃ (with α-methoxy, saturated) | No inhibition |

Data sourced from a study on synthetic fatty acid analogs as LdTopIB inhibitors. researchgate.net

Chain branching also significantly influences the biological properties of fatty acids. The synthesis of branched-chain fatty acids in bacteria, for instance, involves precursors derived from branched-chain amino acids. frontiersin.org While specific studies on branched analogs of 2-heptadecenoic acid are not widely available, research on other fatty acids indicates that branching can affect their antimicrobial and other biological activities. For example, the position of a methyl branch can alter the physical properties and biological efficacy of a fatty alcohol. The introduction of alkyl groups can increase hydrophobicity, which in turn can modulate the interaction of the molecule with biological membranes and protein targets. mdpi.com

Computational Approaches in Structure-Activity Analysis

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are increasingly valuable tools for elucidating the SAR of fatty acids and their analogs. These in silico techniques allow for the prediction of binding affinities and the visualization of interactions between a ligand, such as 2-heptadecenoic acid, and its biological target at an atomic level.

Molecular docking studies have been employed to investigate the interaction of fatty acids with various enzymes. For example, in silico analyses have been used to study the binding of heptadecanoic acid and other phytochemicals to enzymes involved in metabolic diseases, such as α-amylase and α-glucosidase. researchgate.netfrontiersin.org These studies can predict the binding energy of the ligand-protein complex and identify key amino acid residues involved in the interaction, often through hydrogen bonds or hydrophobic interactions. Such insights can guide the rational design of more potent inhibitors. researchgate.net

Although specific molecular docking studies focusing on 2-heptadecenoic acid are not abundant in the literature, computational analyses of the closely related heptadecanoic acid have been performed. For instance, docking studies have explored its potential as a cyclooxygenase-2 (COX-2) inhibitor and its interaction with other protein targets. tjnpr.org These computational models can be adapted to study 2-heptadecenoic acid by introducing the double bond at the C-2 position and analyzing how this structural change affects the binding mode and affinity for the target protein. By comparing the docking scores and interaction patterns of 2-heptadecenoic acid with its saturated counterpart and other analogs, a deeper understanding of its SAR can be achieved, facilitating the development of novel derivatives with enhanced biological activities.

Future Research Directions and Unexplored Avenues for 2 Heptadecenoic Acid

Elucidation of Novel Biosynthetic Pathways

The mechanisms underlying the biosynthesis of most odd-chain fatty acids (OCFAs) are generally understood to begin with a propionyl-CoA primer instead of the more common acetyl-CoA. wikipedia.org However, the specific enzymatic pathways that lead to the diverse array of OCFAs, particularly unsaturated variants like 2-heptadecenoic acid, are not fully elucidated. Future research should focus on several key areas:

Microbial Synthesis: Various microorganisms, including the oleaginous yeast Yarrowia lipolytica, have been engineered to produce OCFAs by feeding them propionate (B1217596). frontiersin.orgmdpi.com Studies have successfully produced heptadecenoic acid (C17:1), although the focus has often been on the cis-9 isomer. researchgate.netmdpi.comresearchgate.net A critical avenue of research would be to screen diverse microbial populations (bacteria, yeast, microalgae) for the natural production of 2-heptadecenoic acid or to genetically engineer existing platforms to synthesize this specific isomer. nih.gov This would involve identifying and characterizing novel desaturases and elongases that act on odd-chain acyl-CoA substrates to introduce a double bond at the C-2 position.

Endogenous Mammalian Pathways: While mammals primarily source OCFAs from their diet (e.g., dairy and ruminant fats), evidence suggests the existence of endogenous synthesis pathways. hmdb.ca For instance, α-oxidation, a process that shortens a fatty acid by one carbon, has been implicated in the production of C17:0 from C18:0. It is currently unknown if similar or alternative pathways, such as specific desaturation or isomerization reactions, could generate 2-heptadecenoic acid in mammalian tissues. Investigating the potential for endogenous production is crucial for understanding its physiological relevance.

Plant-Based Pathways: Unsaturated fatty acid synthesis in plants is a well-documented, compartmentalized process involving both plastids and the endoplasmic reticulum. researchgate.net While common unsaturated fatty acids like oleic and linoleic acid are well-studied, the pathways for odd-chain variants are less clear. Future work could explore plant species, particularly those known to produce unusual fatty acids, to identify the enzymes and genetic machinery responsible for synthesizing 2-heptadecenoic acid.

Discovery of Undiscovered Biological Roles in Diverse Biological Systems

The biological functions of 2-heptadecenoic acid are entirely unknown, a stark contrast to other C17 isomers. For instance, cis-9-heptadecenoic acid is reported to have anti-inflammatory and antifungal properties, while this compound (C17:1, isomer unspecified) has been shown to be vital for intestinal homeostasis in the nematode C. elegans. researchgate.netresearchgate.netkarger.com Research into the biological roles of 2-heptadecenoic acid should be a high priority.

Cellular Signaling and Membrane Dynamics: Fatty acids are integral to cell membrane structure and function as signaling molecules. The specific geometry of the double bond at the C-2 position in 2-heptadecenoic acid could confer unique properties to phospholipids (B1166683), potentially influencing membrane fluidity, lipid raft formation, and the activity of membrane-bound proteins. Its potential role as a precursor for novel signaling lipids or as a ligand for nuclear receptors warrants investigation.

Metabolic Regulation: Circulating levels of the saturated C17:0 fatty acid are inversely associated with the risk of type 2 diabetes and cardiovascular disease. researchgate.net It is plausible that 2-heptadecenoic acid could also participate in metabolic regulation. Studies are needed to determine if it influences key metabolic processes such as insulin (B600854) sensitivity, lipid metabolism in the liver and adipose tissue, or inflammatory pathways associated with metabolic syndrome.

Development of Advanced Synthetic Methodologies for Specific Isomers

To enable biological studies, the availability of pure 2-heptadecenoic acid is essential. The development of robust and stereospecific synthetic methods is therefore a critical prerequisite for advancing research on this compound.

Stereospecific Synthesis: The geometry of the double bond (cis or trans) at the C-2 position will profoundly impact the molecule's physical properties and biological activity. Advanced synthetic strategies are needed to produce both the (E)- and (Z)-isomers of 2-heptadecenoic acid with high purity. Methodologies that could be explored include:

Wittig Reaction and Horner-Wadsworth-Emmons Reaction: These classic olefination reactions can be fine-tuned to provide control over double bond stereochemistry, making them suitable for synthesizing specific isomers of α,β-unsaturated acids like 2-heptadecenoic acid.

Olefin Metathesis: Cross-metathesis using modern catalysts like Grubbs' or Schrock's catalysts offers a powerful and modular approach to fatty acid synthesis. A potential route could involve the metathesis of a short-chain α,β-unsaturated ester with a long-chain terminal olefin.

Alkyne-Based Methods: The partial reduction of an appropriately substituted 2-heptadecynoic acid using catalysts like Lindlar's catalyst (for the Z-isomer) or sodium in liquid ammonia (B1221849) (for the E-isomer) could provide stereospecific access to the target compound.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Method | Potential Precursors | Key Features/Advantages | Potential Challenges |

| Wittig Reaction | Pentadecanal (B32716), (Carboxyethyl)triphenylphosphonium bromide | Well-established, can be tuned for stereoselectivity. | Stoichiometric phosphine (B1218219) oxide byproduct. |

| Olefin Metathesis | 1-Pentadecene, Ethyl acrylate | Catalytic, high functional group tolerance, modular. | Catalyst cost, potential for E/Z mixture. |

| Alkyne Reduction | 2-Heptadecynoic acid | High stereospecificity for both E and Z isomers. | Synthesis of the alkyne precursor, handling of reagents. |

Integration into Systems Biology and Multi-Omics Studies for Holistic Understanding

To fully comprehend the role of 2-heptadecenoic acid in complex biological systems, its study must be integrated into a broader systems biology framework. nih.gove-enm.org Modern multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide the tools to place individual molecules within the context of intricate biological networks. frontiersin.orgfrontiersin.org

Lipidomic Profiling: The first step is to develop sensitive and specific analytical methods, likely using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS), to detect and quantify 2-heptadecenoic acid in complex biological samples. sciforschenonline.org This will allow for its inclusion in large-scale lipidomics studies to identify correlations with physiological states, diseases, or dietary interventions.

Correlation and Network Analysis: Once quantifiable, levels of 2-heptadecenoic acid can be correlated with other omics data. For example, in a cohort study, do levels of this fatty acid correlate with the expression of specific genes (transcriptomics), the abundance of certain proteins (proteomics), or the concentrations of other metabolites? e-enm.orgmedrxiv.org Such analyses can generate hypotheses about its function and regulatory pathways.

Metabolic Modeling: Incorporating 2-heptadecenoic acid and its putative biosynthetic and metabolic pathways into genome-scale metabolic models (GEMs) will allow for in silico predictions of its metabolic flux and interactions with other pathways under various conditions. e-enm.org This can help prioritize experimental validation and provide a more holistic understanding of its role in cellular metabolism.

By pursuing these interconnected research avenues, the scientific community can move 2-heptadecenoic acid from a position of obscurity to one of clear biochemical and physiological understanding, potentially unlocking new insights into health and disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。